(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate
Description
(S)-2-Amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate is a chiral amino alcohol derivative with a 3-chlorophenyl group and a 4-nitrobenzoate ester moiety. Its structure combines a polar amino alcohol backbone with aromatic and electron-withdrawing substituents, influencing its physicochemical and pharmacological properties. The 4-nitrobenzoate esterification likely enhances stability and alters solubility compared to the free base or hydrochloride salt.
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol;4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.C7H5NO4/c9-7-3-1-2-6(4-7)8(11)5-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,8,11H,5,10H2;1-4H,(H,9,10)/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBOSPLAUSDEEU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of (S)-2-amino-1-(3-chlorophenyl)ethanol with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and nitrobenzoate groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride
- Structural Differences : The hydrochloride salt lacks the 4-nitrobenzoate ester, replacing it with a chloride counterion.
- Physicochemical Properties :
- Higher water solubility due to ionic character.
- Lower lipophilicity compared to the 4-nitrobenzoate ester.
- Applications : Used in asymmetric synthesis, emphasizing enantiomeric purity (>98% ee) .
2-Amino-1-(3-chlorophenyl)-1-propanone
- Structural Differences: A ketone replaces the ethanol moiety, altering hydrogen-bonding capacity and redox reactivity.
- Analytical Data: Relative retention time (RRT) in HPLC: ~0.38 . Regulatory status: Monitored as a precursor due to structural similarity to controlled substances (e.g., cathinones) .
- Stability: Propanone derivatives are prone to keto-enol tautomerism, unlike the stable esterified ethanol derivative.
Thiomorpholine Carboxylic Acid Derivatives
Arylidene-Hydrazinyl-Thiazolines
- Example: 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles.
- Structural Differences : Thiazoline ring introduces sulfur-based electronics and planar geometry.
- Synthesis : Prepared via condensation with 3-chlorophenyl precursors in high yields (>85%) .
- Mass Spectrometry : Nitrogen rule applies to fragmentation patterns, contrasting with the nitrobenzoate’s distinct MS profile .
Data Tables
Table 1: Physicochemical and Analytical Comparison
*Calculated based on structural formula.
Key Research Findings
- Electron Effects : The 4-nitrobenzoate group increases absolute hardness (η) compared to the hydrochloride salt, altering redox stability and electrophilic reactivity .
- Regulatory Status: Aminoethanol derivatives with 3-chlorophenyl groups are structurally analogous to controlled substances (e.g., 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol), warranting regulatory scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
